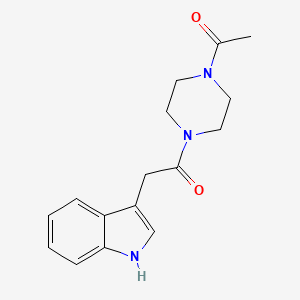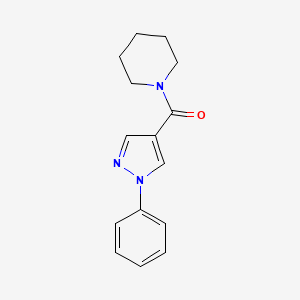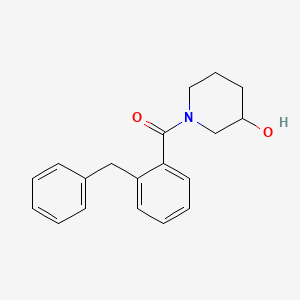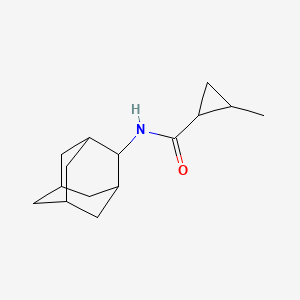
1-(3-Hydroxypiperidin-1-yl)-2-(3-methoxyphenyl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Hydroxypiperidin-1-yl)-2-(3-methoxyphenyl)ethanone, also known as HPE, is a chemical compound that has been found to have potential applications in scientific research. HPE is a derivative of the natural compound piperine, which is found in black pepper. HPE has been shown to have a number of interesting biochemical and physiological effects, and its mechanism of action is still being studied. In
Wirkmechanismus
The mechanism of action of 1-(3-Hydroxypiperidin-1-yl)-2-(3-methoxyphenyl)ethanone is still being studied, but it is believed to involve the modulation of various signaling pathways in the body. 1-(3-Hydroxypiperidin-1-yl)-2-(3-methoxyphenyl)ethanone has been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in the regulation of inflammation and immune response. 1-(3-Hydroxypiperidin-1-yl)-2-(3-methoxyphenyl)ethanone has also been found to activate the Nrf2 pathway, which is involved in the regulation of cellular antioxidant defense mechanisms.
Biochemical and Physiological Effects:
1-(3-Hydroxypiperidin-1-yl)-2-(3-methoxyphenyl)ethanone has been found to have a number of interesting biochemical and physiological effects. It has been shown to have anti-inflammatory and antioxidant properties, which make it a promising candidate for the development of new drugs for the treatment of inflammatory diseases and oxidative stress-related disorders. 1-(3-Hydroxypiperidin-1-yl)-2-(3-methoxyphenyl)ethanone has also been found to have potential applications in the field of cancer research. It has been shown to inhibit the growth of cancer cells in vitro and in animal models, suggesting that it may have anticancer properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-(3-Hydroxypiperidin-1-yl)-2-(3-methoxyphenyl)ethanone in lab experiments is its relatively simple synthesis method. 1-(3-Hydroxypiperidin-1-yl)-2-(3-methoxyphenyl)ethanone can be synthesized in a laboratory setting using relatively common reagents and equipment. Another advantage is its potential applications in a number of scientific research fields, including inflammation, oxidative stress, and cancer research.
One of the limitations of using 1-(3-Hydroxypiperidin-1-yl)-2-(3-methoxyphenyl)ethanone in lab experiments is its limited availability. 1-(3-Hydroxypiperidin-1-yl)-2-(3-methoxyphenyl)ethanone is not commercially available and must be synthesized in a laboratory setting. Another limitation is the lack of information on its long-term safety and efficacy. More research is needed to fully understand the potential benefits and risks of using 1-(3-Hydroxypiperidin-1-yl)-2-(3-methoxyphenyl)ethanone in scientific research.
Zukünftige Richtungen
There are a number of future directions for research on 1-(3-Hydroxypiperidin-1-yl)-2-(3-methoxyphenyl)ethanone. One area of interest is the development of new drugs based on the structure of 1-(3-Hydroxypiperidin-1-yl)-2-(3-methoxyphenyl)ethanone. 1-(3-Hydroxypiperidin-1-yl)-2-(3-methoxyphenyl)ethanone has been shown to have anti-inflammatory and antioxidant properties, which make it a promising candidate for the development of new drugs for the treatment of inflammatory diseases and oxidative stress-related disorders. Another area of interest is the study of 1-(3-Hydroxypiperidin-1-yl)-2-(3-methoxyphenyl)ethanone's potential applications in the field of cancer research. 1-(3-Hydroxypiperidin-1-yl)-2-(3-methoxyphenyl)ethanone has been shown to inhibit the growth of cancer cells in vitro and in animal models, suggesting that it may have anticancer properties. Further research is needed to fully understand the mechanisms underlying these effects and to develop new drugs based on the structure of 1-(3-Hydroxypiperidin-1-yl)-2-(3-methoxyphenyl)ethanone.
Synthesemethoden
The synthesis method of 1-(3-Hydroxypiperidin-1-yl)-2-(3-methoxyphenyl)ethanone involves the reaction of piperine with hydroxylamine hydrochloride and acetic anhydride. The reaction takes place in the presence of a catalyst, such as pyridine, and yields 1-(3-Hydroxypiperidin-1-yl)-2-(3-methoxyphenyl)ethanone as the final product. The synthesis method is relatively simple and can be performed in a laboratory setting.
Wissenschaftliche Forschungsanwendungen
1-(3-Hydroxypiperidin-1-yl)-2-(3-methoxyphenyl)ethanone has been found to have potential applications in a number of scientific research fields. It has been shown to have anti-inflammatory and antioxidant properties, which make it a promising candidate for the development of new drugs for the treatment of inflammatory diseases and oxidative stress-related disorders. 1-(3-Hydroxypiperidin-1-yl)-2-(3-methoxyphenyl)ethanone has also been found to have potential applications in the field of cancer research. It has been shown to inhibit the growth of cancer cells in vitro and in animal models, suggesting that it may have anticancer properties.
Eigenschaften
IUPAC Name |
1-(3-hydroxypiperidin-1-yl)-2-(3-methoxyphenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c1-18-13-6-2-4-11(8-13)9-14(17)15-7-3-5-12(16)10-15/h2,4,6,8,12,16H,3,5,7,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMNUBCNCWHCWEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CC(=O)N2CCCC(C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Hydroxypiperidin-1-yl)-2-(3-methoxyphenyl)ethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Pyrrolidin-1-yl-2-[(1,3,5-trimethylpyrazol-4-yl)amino]propan-1-one](/img/structure/B7514709.png)
![1-acetyl-N-[(4-fluorophenyl)methyl]-N-methylpyrrolidine-2-carboxamide](/img/structure/B7514710.png)


![1-acetyl-N-[(2-methylphenyl)methyl]pyrrolidine-2-carboxamide](/img/structure/B7514720.png)
![[3-(Dimethylamino)phenyl]-(3-hydroxypiperidin-1-yl)methanone](/img/structure/B7514731.png)
![N-[(2-bromophenyl)methyl]-N,3-dimethylthiophene-2-carboxamide](/img/structure/B7514739.png)
![[4-(Dimethylamino)phenyl]-(3-hydroxypiperidin-1-yl)methanone](/img/structure/B7514753.png)


![N-[(3-fluorophenyl)methyl]-N,2-dimethylpropanamide](/img/structure/B7514767.png)


![N-(2-methylpropyl)-2-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B7514781.png)